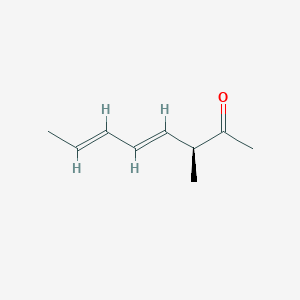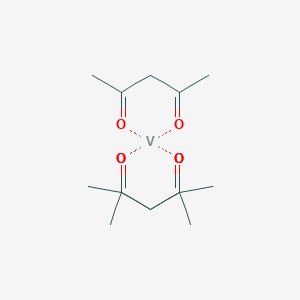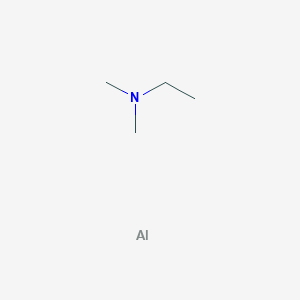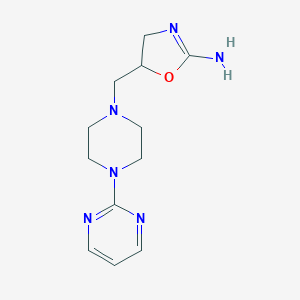
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-N, N-(pyrrolidinoacetyl)-4, 4'-biphenyldibromide' and is a white crystalline powder. The objective of
Mechanism Of Action
The mechanism of action of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to its physiological effects. This compound has been shown to have an affinity for the cholinergic receptor, which is involved in the regulation of various physiological processes such as muscle contraction, heart rate, and cognitive function.
Biochemical and Physiological Effects
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been shown to have various biochemical and physiological effects. This compound has been shown to have anticholinesterase activity, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for cognitive function. Therefore, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' in lab experiments are its excellent chiral recognition properties, high yield and purity, and potential applications in various fields such as asymmetric synthesis and HPLC. However, the limitations of using this compound are its relatively high cost and potential toxicity.
Future Directions
The future directions for '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' research include its application in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. This compound can also be used in the development of new chiral ligands for asymmetric synthesis reactions. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has potential applications in various fields such as asymmetric synthesis and HPLC. This compound has excellent chiral recognition properties and has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesis Methods
The synthesis of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' involves the reaction of 4,4'-dibromobiphenyl with pyrrolidine and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been extensively studied for its potential applications in various fields. This compound has been shown to have excellent chiral recognition properties and can be used as a chiral stationary phase in high-performance liquid chromatography (HPLC). It has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the production of enantiomerically pure compounds.
properties
CAS RN |
123489-65-6 |
|---|---|
Product Name |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Molecular Formula |
C24H30Br2N2O2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-[4-[4-(2-pyrrolidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide |
InChI |
InChI=1S/C24H28N2O2.2BrH/c27-23(17-25-13-1-2-14-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26-15-3-4-16-26;;/h5-12H,1-4,13-18H2;2*1H |
InChI Key |
DZGWVQYVYUENNJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Other CAS RN |
123489-65-6 |
synonyms |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



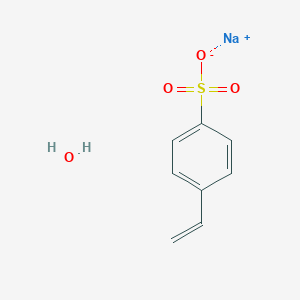



![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
